molecular formula C6H9N3O3 B1670411 6-diazo-5-oxo-L-norleucine CAS No. 157-03-9

6-diazo-5-oxo-L-norleucine

货号: B1670411
CAS 编号: 157-03-9
分子量: 171.15 g/mol
InChI 键: YCWQAMGASJSUIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

DON 通过从赖氨酸开始的一系列酶促反应合成。 生物合成涉及细菌中的三个关键酶

化学反应分析

DON 会经历各种类型的化学反应,包括:

    氧化: DON 在特定条件下可以被氧化,尽管详细的途径没有被广泛记录。

    还原: 涉及 DON 的还原反应不太常见。

    取代: DON 可以发生取代反应,特别是涉及其重氮基团。

这些反应中使用的常见试剂和条件包括用于氧化的强氧化剂和用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂。

科学研究应用

Cancer Treatment

DON has shown promising results in various preclinical models and exploratory clinical studies:

  • Antitumor Efficacy : Studies have demonstrated that DON can inhibit tumor growth in multiple cancer types, including leukemias and solid tumors. It has been noted for its effectiveness in low-dose regimens that minimize toxicity while maintaining efficacy .
  • Combination Therapies : Recent research suggests that combining DON with other metabolic inhibitors may enhance its antitumor effects. For instance, pairing DON with lonidamine has shown potential as a synergistic approach to target altered metabolic pathways in cancer cells .

Neurological Disorders

DON's ability to penetrate the blood-brain barrier has opened avenues for its application in treating neurological disorders:

  • Neuroprotective Effects : Research indicates that DON may protect against neurodegenerative conditions by modulating glutamate levels and reducing excitotoxicity associated with excessive glutamine metabolism .
  • Targeted Drug Delivery : Innovative prodrug formulations of DON have been developed to enhance its delivery to brain tissues while minimizing systemic exposure, thereby reducing potential side effects .

Bioanalytical Applications

The quantification of DON in biological samples is crucial for understanding its pharmacokinetics and therapeutic potential:

  • Bioanalysis Techniques : Advanced bioanalytical methods have been employed to measure DON levels in plasma and brain tissues, facilitating the assessment of its pharmacological effects and safety profiles .

Case Study 1: Tumor-Targeted Delivery

A study focused on synthesizing tumor-targeted prodrugs of DON demonstrated significantly improved tumor-to-plasma ratios compared to standard DON administration. The prodrug exhibited enhanced stability in plasma while being effectively converted to active DON within tumor cells, leading to improved cytotoxicity against various cancer cell lines .

Case Study 2: Safety and Efficacy Reevaluation

A comprehensive review highlighted the historical context of DON's development and recent findings supporting its safety and efficacy as a metabolic therapy for cancer. The reevaluation emphasizes the need for renewed clinical trials focusing on lower dosing regimens that could minimize adverse effects while maximizing therapeutic benefits .

相似化合物的比较

与 DON 类似的化合物包括:

    氮丝氨酸: 另一种具有类似酶抑制特性的谷氨酰胺拮抗剂。

    阿维菌素: 一种抑制谷氨酰胺利用酶的谷氨酰胺类似物。

    蛋氨酸亚砜胺: 抑制谷氨酰胺合成酶。

DON 由于其独特的重氮基团而独一无二,这使它能够与酶活性位点形成共价键,导致不可逆抑制 .

生物活性

6-Diazo-5-oxo-L-norleucine (DON) is a glutamine antagonist that has garnered significant attention in the fields of cancer research and metabolic therapy. This compound, initially isolated from Streptomyces, exhibits a range of biological activities, including anticancer, analgesic, antibacterial, and antiviral properties. This article provides an in-depth examination of its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

DON primarily acts as an inhibitor of glutaminase, an enzyme critical for glutamine metabolism. By inhibiting this enzyme, DON disrupts the synthesis of nucleic acids and proteins, which are essential for cell proliferation. The compound has an IC50 value of approximately 1 mM for kidney-type glutaminase (cKGA) . This inhibition leads to a reduction in the availability of key metabolites such as α-ketoglutarate and glutamate, which are vital for energy metabolism and biosynthetic pathways.

Biological Activities

1. Anticancer Properties:
DON has shown robust efficacy in various preclinical models of cancer. It selectively inhibits the growth of tumor cells that are dependent on glutamine for survival. For instance, studies have demonstrated that DON effectively reduces cell proliferation in neuroendocrine tumor cell lines . Furthermore, its therapeutic potential is enhanced when used in combination with other chemotherapeutic agents .

2. Analgesic Effects:
In addition to its anticancer properties, DON exhibits analgesic effects. This activity may be linked to its ability to modulate metabolic pathways involved in pain perception .

3. Antibacterial and Antiviral Activities:
Research indicates that DON possesses antibacterial and antiviral properties, although these effects are less characterized compared to its anticancer activity .

In Vitro Studies

Studies have shown that DON induces chromosomal aberrations in vitro at certain concentrations and exposure times . Its clastogenic activity was evaluated using micronucleus assays in animal models, revealing a dose-dependent increase in micronucleus formation at higher doses .

In Vivo Studies

In vivo studies have confirmed DON's antitumor efficacy. A series of animal studies demonstrated that DON significantly inhibited tumor growth in models of lymphoma and solid tumors . However, dose-limiting toxicities were noted, particularly gastrointestinal side effects such as nausea and diarrhea .

Case Studies

The following table summarizes key findings from clinical studies involving DON:

Study Patient Population Dosage Outcomes Toxicities
Phase I41 patients with various cancers0.2 mg/kg PO daily x 30 days47% reduction in Hodgkin's lymphoma lesionsStomatitis, Diarrhea
Phase II71 pediatric patients with acute leukemia0.25 mg/kg PO daily + 2.5 mg/kg 6MP daily for 28 days30/71 achieved complete remissionMucositis (85%), GI symptoms (28%)
Phase II63 patients with refractory tumorsDoses varied from 0.2–1.1 mg/kg daily IV or IMPartial response in 7/63 patientsMucositis (83%), Diarrhea (48%)

These studies illustrate the potential effectiveness of DON in treating various malignancies while highlighting the associated toxicities that limit its clinical use.

Recent Developments

Recent research has focused on developing prodrugs of DON to enhance its solubility and reduce systemic toxicity while maintaining therapeutic efficacy within tumors . These modifications aim to improve the bioavailability of DON specifically at tumor sites while minimizing exposure to normal tissues.

属性

IUPAC Name

2-amino-6-diazo-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-17-0, 157-03-9
Record name DL-Diazooxonorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-diazo-5-oxo-L-norleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-DIAZO-5-OXO-DL-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-diazo-5-oxo-L-norleucine
Reactant of Route 2
Reactant of Route 2
6-diazo-5-oxo-L-norleucine
Reactant of Route 3
Reactant of Route 3
6-diazo-5-oxo-L-norleucine
Reactant of Route 4
6-diazo-5-oxo-L-norleucine
Reactant of Route 5
Reactant of Route 5
6-diazo-5-oxo-L-norleucine
Reactant of Route 6
6-diazo-5-oxo-L-norleucine
Customer
Q & A

A: DON is a glutamine antagonist, meaning it interferes with the normal biological functions of glutamine. [, , ] It primarily targets glutamine-utilizing enzymes, particularly those involved in nucleotide biosynthesis and glutathione synthesis. [, , ]

A: DON inhibits several key enzymes, including:* Phosphate-activated glutaminase (PAG): This mitochondrial enzyme converts glutamine to glutamate, a precursor for neurotransmitter synthesis and a key component of glutathione. [, ]* Anthranilate synthase: This enzyme utilizes glutamine in the biosynthesis of tryptophan. []* Cytidine triphosphate synthase (CTPS): This enzyme utilizes the amide group of glutamine for the synthesis of CTP, a crucial nucleotide for DNA and RNA synthesis. []

A: By inhibiting glutamine-dependent enzymes, DON disrupts essential cellular processes including:* Nucleotide biosynthesis: This leads to impaired DNA and RNA synthesis, impacting cell growth and proliferation. [, ]* Glutathione synthesis: This weakens the cellular antioxidant defense system, potentially leading to oxidative stress and cell death. []* Amino acid metabolism: DON can also interfere with the metabolism of other amino acids like asparagine. [, ]

A: The inhibition of glutamine metabolism by DON leads to various downstream effects, including:* Reduced tumor cell growth and proliferation. [, , ]* Induction of apoptosis in cancer cells. [, ]* Suppression of uric acid synthesis. []* Modulation of immune response, specifically lymphocyte proliferation. []* Disruption of cartilaginous differentiation. []

ANone: The molecular formula of DON is C6H9N3O3, and its molecular weight is 171.15 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DON.

ANone: The provided research primarily focuses on DON's biological activity and its therapeutic potential as an anti-cancer agent. Information regarding its material compatibility, stability under various conditions, catalytic properties, and computational modeling is limited in these studies.

A: Research suggests that modifications to DON's structure, specifically at the amine and carboxylate groups, can influence its stability and cellular uptake. [, , ] Prodrug strategies employing substitutions at these positions have been explored to enhance DON's tumor-targeting ability and mitigate systemic toxicity. [, ]

A: Yes, research highlights the development of DON prodrugs like DRP-104 and isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate (6) that demonstrate improved stability, tumor-specific activation, and reduced off-target toxicity compared to DON. [, ]

A: DON exhibits instability under certain conditions, particularly in aqueous solutions. [] This instability, along with its inherent toxicity, has hindered its clinical development.

A: Prodrug approaches have been employed to overcome DON's limitations. [, , , ] By masking DON's reactive groups, prodrugs aim to increase its stability in circulation, allowing for targeted delivery to tumor tissues and subsequent release of active DON.

A: While detailed ADME profiles are not extensively discussed, research indicates that DON suffers from rapid systemic clearance and a short half-life. [] This necessitates frequent dosing schedules to maintain therapeutic levels, which can exacerbate its toxicity.

A: Prodrugs are designed to improve DON's pharmacokinetic properties by increasing its stability in circulation and enhancing its tumor-specific delivery. [, , ] This targeted approach minimizes systemic exposure and off-target toxicity, potentially leading to a more favorable therapeutic index.

A: Numerous studies demonstrate DON's in vitro and in vivo efficacy against various cancer cell lines and animal models, including murine leukemia, colon cancer, mammary tumors, and human tumor xenografts. [, , , ]

A: Recent preclinical studies using DON prodrugs, delivered at lower, more frequent doses, have shown remarkable antitumor activity with a more manageable safety profile. [, ] These findings provide a rationale for reevaluating DON's clinical potential, particularly in combination with other metabolic inhibitors or targeted therapies.

ANone: While the provided research highlights DON's potential as an anticancer agent, it primarily focuses on its mechanism of action, preclinical efficacy, and efforts to improve its delivery and safety through prodrug strategies. Information regarding resistance mechanisms, long-term toxicity, specific drug delivery systems, biomarkers for efficacy prediction, detailed analytical methods, environmental impact, and potential alternatives to DON is limited in these studies.

A: Key milestones in DON research include:* Initial discovery and characterization: Identification of DON as a potent glutamine antagonist with antitumor activity. []* Early clinical trials: Demonstrated limited efficacy and significant toxicity, leading to its abandonment. [, , ]* Resurgence of interest: Renewed focus on DON's potential due to a deeper understanding of cancer cell metabolism and the importance of glutamine in tumor growth. [, , ]* Development of prodrug strategies: Efforts to improve DON's pharmacokinetic properties, reduce toxicity, and enhance tumor-targeted delivery. [, , , ]* Preclinical validation of prodrugs: Promising results in animal models, paving the way for potential clinical re-evaluation of DON as a cancer therapeutic. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。